Csf1R-IN-13

Catalog No.
S12887842
CAS No.
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Csf1R-IN-13

Product Name

Csf1R-IN-13

IUPAC Name

7-methoxy-4-[6-[(6-methoxypyridin-3-yl)amino]-4-methylpyridin-3-yl]-2,3-dihydroisoindol-1-one

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26)

InChI Key

ILLRAZXHOUMWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC

Csf1R-IN-13 is a potent inhibitor of the colony stimulating factor 1 receptor, commonly known as CSF1R. This receptor plays a crucial role in the regulation of myeloid cell development, particularly macrophages, through its activation by two ligands: colony stimulating factor 1 and interleukin-34. CSF1R is a transmembrane protein with tyrosine kinase activity, which is essential for various cellular processes including proliferation, differentiation, and survival of myeloid cells. The significance of Csf1R-IN-13 lies in its potential therapeutic applications in diseases characterized by abnormal macrophage activity, such as cancer and autoimmune disorders.

Csf1R-IN-13 primarily functions as an inhibitor by binding to the active site of the CSF1R kinase domain, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are critical for macrophage survival and function. The specific binding interactions involve hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, stabilizing the inactive conformation of CSF1R and blocking its enzymatic activity.

The biological activity of Csf1R-IN-13 has been demonstrated through various in vitro and in vivo studies. It effectively inhibits CSF1R-mediated signaling pathways, leading to reduced proliferation and survival of macrophages. In animal models, treatment with Csf1R-IN-13 has shown promising results in reducing tumor-associated macrophage recruitment, thereby inhibiting tumor growth and enhancing the efficacy of other cancer therapies. Additionally, it may have neuroprotective effects by modulating microglial activity in the central nervous system.

The synthesis of Csf1R-IN-13 involves multiple steps typical of organic synthesis processes aimed at creating kinase inhibitors. Key methods include:

  • Building Block Synthesis: Starting from commercially available precursors, various functional groups are introduced using standard organic reactions such as alkylation, acylation, or halogenation.
  • Cyclization: Specific cyclization reactions are employed to form the core structure that interacts with the CSF1R.
  • Purification: The final compound is purified using techniques such as column chromatography or recrystallization to achieve high purity necessary for biological testing.

These methods ensure that Csf1R-IN-13 retains its potency and selectivity towards CSF1R.

Csf1R-IN-13 has potential applications in several areas:

  • Cancer Therapy: By inhibiting macrophage recruitment to tumors, it can enhance the effectiveness of existing cancer treatments.
  • Autoimmune Diseases: It may be used to modulate macrophage activity in conditions like rheumatoid arthritis or multiple sclerosis.
  • Neurodegenerative Disorders: Given its effects on microglial function, it could be explored for treating diseases such as Alzheimer's by reducing neuroinflammation.

Interaction studies have shown that Csf1R-IN-13 selectively binds to CSF1R without significantly affecting other kinases. In silico docking studies indicate strong binding affinity due to interactions with key residues within the CSF1R kinase domain. Additionally, biochemical assays confirm that Csf1R-IN-13 effectively inhibits CSF1R phosphorylation in cellular models.

Csf1R-IN-13 belongs to a class of compounds targeting CSF1R and similar receptors. Here are some notable compounds for comparison:

Compound NameTargetIC50 (nM)Unique Features
PexidartinibCSF1R5First-in-class oral inhibitor for CSF1R
DCC-3014CSF1R0.3Demonstrated efficacy in solid tumors
BLZ945CSF1R10Brain-penetrant; used in neuro-oncology
EdicotinibCSF1R>1000Less selective; broader kinase inhibition

Csf1R-IN-13 is unique due to its high selectivity for CSF1R compared to other compounds which may have broader targets or lower potency. Its development reflects a focused approach on modulating macrophage-related pathways specifically.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

376.15354051 g/mol

Monoisotopic Mass

376.15354051 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types